

An In-depth Technical Guide to Phenacemide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenacemide*

Cat. No.: *B010339*

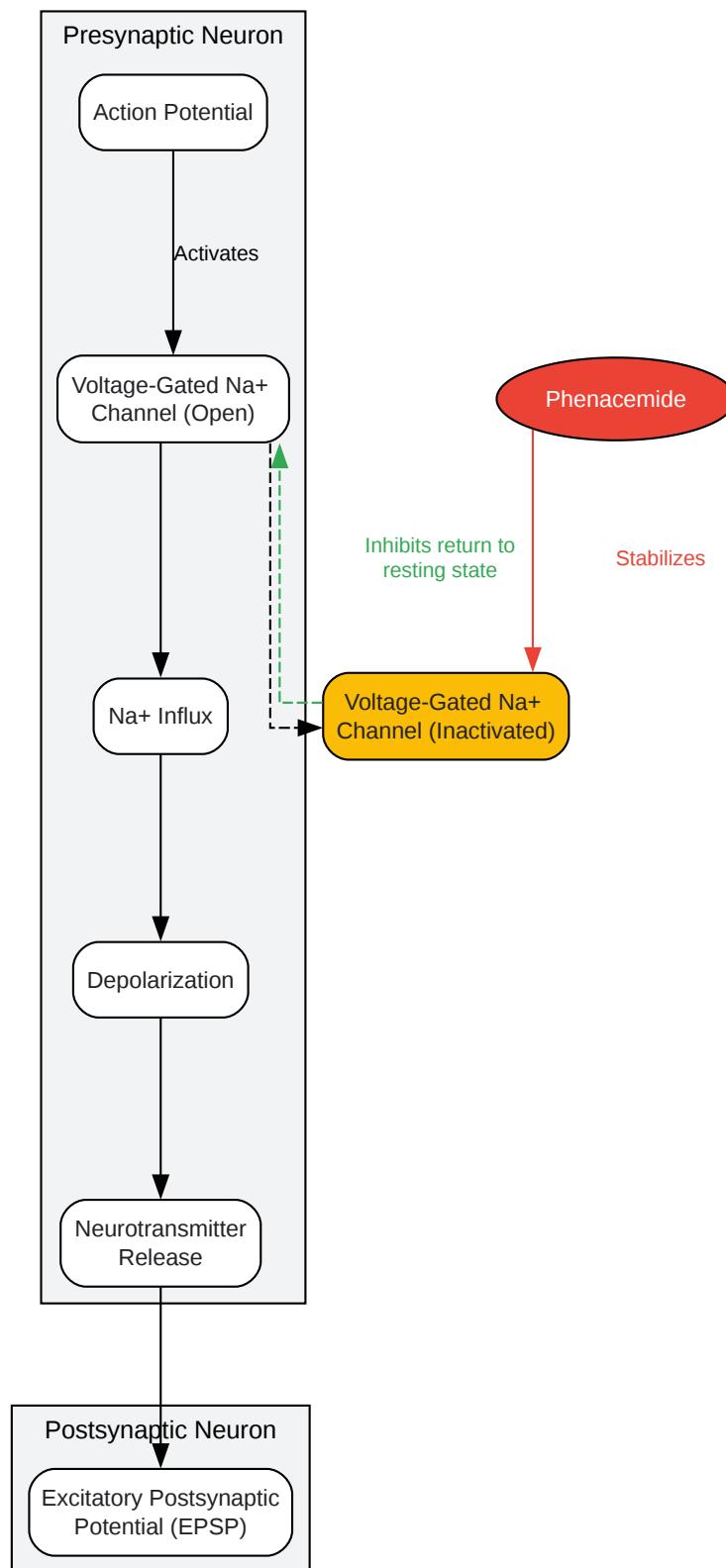
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phenacemide**, an anticonvulsant agent. It details its chemical identity, mechanism of action, pharmacokinetic properties, and analytical methodologies. This document is intended for an audience of researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical and Physical Properties

Phenacemide, also known as phenylacetylurea, is an anticonvulsant drug.^[1] It was introduced in 1949 for the treatment of epilepsy but was later withdrawn due to toxicity issues.^[1]


Identifier	Value	Reference
IUPAC Name	N-Carbamoyl-2-phenyl-acetamide	[1] [2]
CAS Number	63-98-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	[1]
Molar Mass	178.191 g·mol ⁻¹	[1]

Pharmacology and Mechanism of Action

Phenacemide's primary mechanism of action as an anticonvulsant is through the blockade of neuronal voltage-gated sodium channels.^[3]^[4] By binding to these channels, it stabilizes their

inactivated state, which in turn suppresses neuronal depolarization and the hypersynchronization of neuronal firing that is characteristic of seizures.^[3] There is also evidence to suggest that **Phenacemide** may act on voltage-sensitive calcium channels.^[2] This dual action contributes to its ability to reduce the number and severity of seizures.^[2]

Signaling Pathway of Anticonvulsant Action

[Click to download full resolution via product page](#)

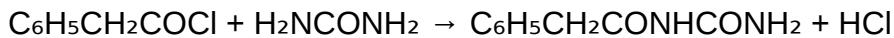
Caption: Mechanism of action of **Phenacemide** on voltage-gated sodium channels.

Pharmacokinetics and Metabolism

Phenacemide is well absorbed following oral administration.[2][5] It undergoes extensive metabolism in the liver, primarily through parahydroxylation of the phenyl substituent by hepatic microsomal enzymes, leading to inactive metabolites.[6] The elimination half-life of **Phenacemide** is reported to be between 22 and 25 hours.[1][2][5]

Quantitative Pharmacokinetic Data (Canine Model)

The following data was obtained from a study involving a single bolus intravenous dose of 12 mg/kg of **Phenacemide** in a dog.


Parameter	Value	Reference
Rapid Disposition Half-Life	26 minutes	[7]
Terminal Elimination Half-Life	13 hours	[7]
Volume of Distribution (Vdss)	55 L	[7]
Plasma Concentration Range (0-12h)	1-40 µg/mL	[7]

Experimental Protocols

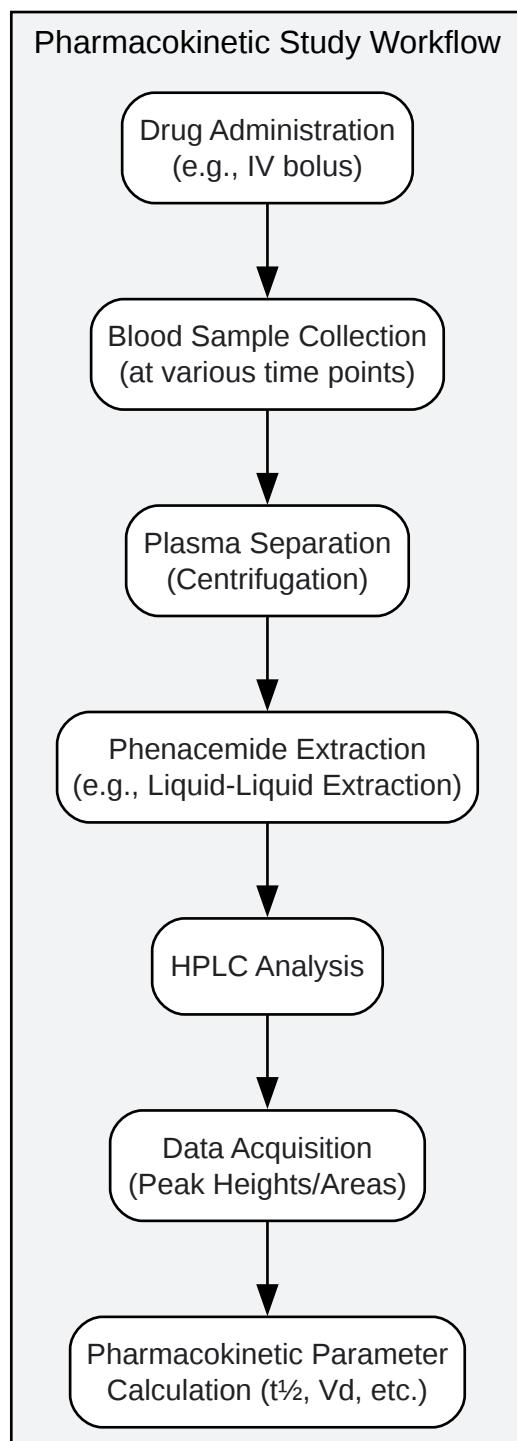
Synthesis

Phenacemide can be synthesized by the reaction of 2-phenylacetyl chloride with urea.[6]

Reaction:

While a detailed, step-by-step laboratory protocol is not readily available in the cited literature, this reaction provides the fundamental basis for its synthesis.

Quantification in Biological Fluids

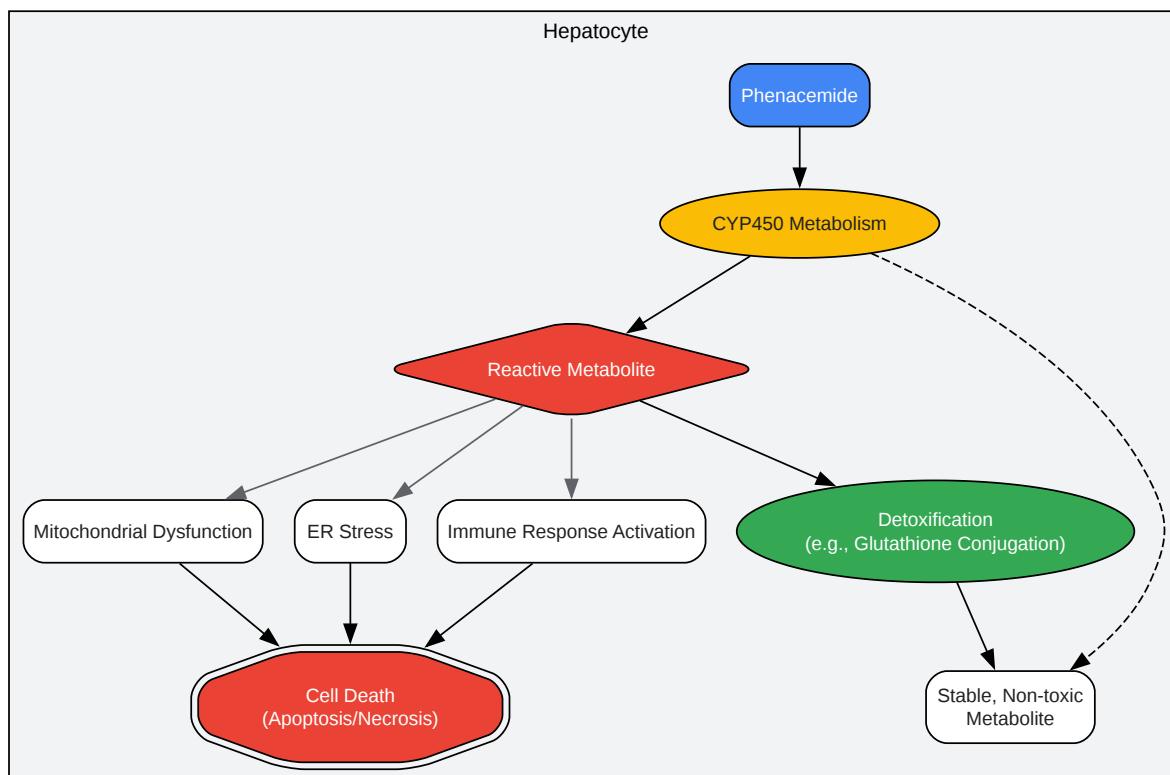

A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of **Phenacemide** in plasma and urine.[7][8]

Methodology Outline:

- Sample Preparation:
 - Alkalinize plasma or urine samples.
 - Extract the drug with ethyl acetate.
 - Evaporate the organic solvent to dryness.
 - Reconstitute the residue in the mobile phase.[\[7\]](#)
- Chromatography:
 - Column: C8 reversed-phase analytical column.[\[7\]](#)
 - Mobile Phase: A mixture of acetonitrile and acetate buffer (pH 4.2) (50% v/v) has been used for tablet analysis and is a likely starting point for biological samples.[\[8\]](#)
 - Detection: UV detection at 254 nm.[\[7\]](#)[\[8\]](#)
- Quantification:
 - Compare the peak height ratio of **Phenacetamide** to an internal standard (e.g., oxamniquine) against a standard calibration curve.[\[7\]](#)

The reported mean recovery from spiked plasma and urine was 97.9% and 96.3%, respectively, with a lower limit of quantitation of 1 µg/mL.[\[7\]](#)[\[8\]](#)

General Experimental Workflow for Pharmacokinetic Analysis


[Click to download full resolution via product page](#)

Caption: A generalized workflow for a pharmacokinetic study of **Phenacemide**.

Toxicity

The clinical use of **Phenacetin** was ultimately limited by its significant toxicity, including hepatotoxicity.^[1] Drug-induced liver injury (DILI) can occur through various mechanisms, including direct cellular damage, metabolic activation to reactive species, and immune-mediated responses.^[9] In the case of **Phenacetin**, its metabolism in the liver is a key factor.

General Pathway of Drug-Induced Hepatotoxicity

[Click to download full resolution via product page](#)

Caption: A generalized pathway for drug-induced hepatotoxicity, applicable to **Phenacetin**.

In conclusion, **Phenacemide** is a potent anticonvulsant with a well-defined mechanism of action on neuronal ion channels. However, its clinical utility is hampered by significant toxicity. The information provided in this guide offers a technical foundation for researchers interested in the pharmacology, analysis, and toxicological aspects of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenacemide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. benchchem.com [benchchem.com]
- 6. Phenacemide | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenacemide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010339#phenacemide-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b010339#phenacemide-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com